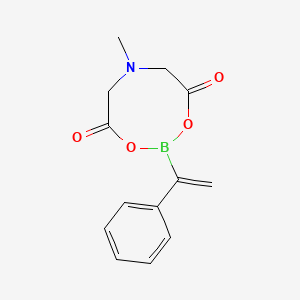

1-Phenylvinylboronic acid MIDA ester

Description

Propriétés

IUPAC Name |

6-methyl-2-(1-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO4/c1-10(11-6-4-3-5-7-11)14-18-12(16)8-15(2)9-13(17)19-14/h3-7H,1,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAWJVVAQPYNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C(=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746381 | |

| Record name | 6-Methyl-2-(1-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257651-50-5 | |

| Record name | 6-Methyl-2-(1-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257651-50-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: 1-Phenylvinylboronic Acid MIDA Ester (CAS 1257651-50-5)

This guide provides an in-depth technical analysis of 1-Phenylvinylboronic acid MIDA ester , a critical reagent for accessing challenging 1,1-disubstituted alkene motifs in drug discovery and complex molecule synthesis.

Strategic Reagent for Stabilized Cross-Coupling and Iterative Synthesis

Executive Summary

1-Phenylvinylboronic acid MIDA ester (CAS 1257651-50-5) represents a solution to a longstanding synthetic challenge: the instability of

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| CAS Number | 1257651-50-5 |

| IUPAC Name | 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane-4,8-dione |

| Molecular Formula | C |

| Molecular Weight | 259.07 g/mol |

| Appearance | Colorless to white crystalline solid |

| Solubility | Soluble in DMSO, MeCN, Acetone, THF; Insoluble in Et |

| Stability | Indefinitely stable under air/benchtop conditions; Stable to silica gel chromatography |

| Structural Feature |

Structural Significance

Unlike pinacol or neopentyl glycol esters, the MIDA ligand locks the boron atom into a coordinatively saturated

Mechanistic Advantage: The "Slow-Release" System[7]

The core utility of this reagent lies in the Slow-Release Cross-Coupling strategy. Standard boronic acids often decompose faster than they cross-couple, particularly when the coupling partner is a challenging aryl chloride or when the boronic acid is sterically encumbered (like 1-phenylvinyl).

The MIDA ester acts as a depot. Under aqueous basic conditions (e.g., K

Visualization: MIDA Deprotection & Activation Pathway[9]

Figure 1: The "Slow-Release" mechanism prevents the accumulation of unstable boronic acid intermediates, favoring productive cross-coupling over decomposition.

Experimental Protocols

Protocol A: Synthesis of 1-Phenylvinylboronic Acid MIDA Ester

For the preparation of the reagent from the corresponding unstable boronic acid.

Reagents:

-

1-Phenylvinylboronic acid (freshly prepared or commercial)

Methodology:

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap, combine 1-phenylvinylboronic acid (1.0 equiv) and MIDA (1.2 equiv).

-

Solvent: Suspend in Toluene:DMSO (10:1 ratio, ~0.15 M concentration).

-

Reflux: Heat to reflux with vigorous stirring for 12–16 hours. The azeotropic removal of water drives the condensation.

-

Workup: Concentrate the mixture under reduced pressure to remove toluene.

-

Precipitation: Dilute the residual DMSO solution with water. The MIDA ester is typically insoluble in water and will precipitate.

-

Purification: Filter the solid. Wash copiously with water and Et

O. If necessary, purify via flash chromatography (Eluent: Et

Protocol B: Slow-Release Suzuki-Miyaura Coupling

Standard conditions for coupling CAS 1257651-50-5 with Aryl Chlorides/Bromides.

Reagents:

-

1-Phenylvinylboronic acid MIDA ester (1.2 – 1.5 equiv)

-

Aryl Halide (1.0 equiv)[6]

-

Catalyst: Pd(OAc)

(5 mol%) + SPhos (10 mol%) (or Pd(dtbpf)Cl -

Base: K

PO -

Solvent: Dioxane/H

O (5:1 ratio)

Step-by-Step:

-

Setup: Charge a reaction vial with the MIDA ester, aryl halide, Pd catalyst, ligand, and base.

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed Dioxane/H

O mixture. The presence of water is critical for the in-situ hydrolysis of the MIDA ligand. -

Reaction: Heat to 60 °C (for bromides) or 80–100 °C (for chlorides) for 6–24 hours.

-

Monitoring: Monitor by TLC or LCMS. The MIDA ester spot will disappear as it hydrolyzes and couples.

-

Isolation: Dilute with EtOAc, wash with brine, dry over MgSO

, and concentrate. Purify via silica gel chromatography.

Advanced Application: Iterative Cross-Coupling (ICC)

One of the most powerful features of MIDA boronates is their ability to survive cross-coupling conditions if they are not "activated" by water/base. This allows for the synthesis of complex molecules using haloboronic acid MIDA esters as building blocks.

While CAS 1257651-50-5 is a terminal building block (it has no halogen handle), it is frequently used as the capping unit in an iterative sequence to install the final 1,1-disubstituted alkene moiety.

Visualization: Iterative Synthesis Workflow

Figure 2: MIDA boronates allow for modular assembly. The B-MIDA bond remains inert during anhydrous couplings at the halogen end, then is activated for the next step.

Emerging Research: Radical Stabilization

Recent studies (e.g., J. Am. Chem. Soc.[7] and Angew.[2][8] Chem.) have highlighted that

-

Site-selective C-H functionalization: Direct bromination or functionalization at the allylic/benzylic position next to the boron.

-

Photoredox Catalysis: Using the MIDA boronate as a radical acceptor or precursor in single-electron transfer (SET) processes.

Handling & Safety Information

-

Storage: Store at room temperature (20–25 °C) in a desiccator. While air-stable, long-term exposure to high humidity can lead to slow surface hydrolysis.

-

Toxicity: Treat as a potentially toxic organoboron compound. Standard PPE (gloves, goggles, lab coat) is required.

-

Hazards: May cause respiratory irritation if inhaled as dust.

-

Disposal: Dispose of as solid organic waste containing boron.

References

-

Discovery of MIDA Boronates: Gillis, E. P.; Burke, M. D.[4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[7][4][9][10]2007 , 129, 6716–6717. Link

-

Slow-Release Mechanism: Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[7][4][9][10]2009 , 131, 6961–6963. Link

-

Radical Stabilization: LaPorte, A. J.; et al. "MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation."[2][5] Angew.[2][8] Chem. Int. Ed.2023 , 62, e202309566.[2][5] Link

-

General Synthesis Protocol: Gonzalez, J. A.; et al. "A Convenient, Rapid, Conventional Heating Route to MIDA Boronates."[1][3] Molecules2022 , 27, 5052.[1] Link

-

Application in Synthesis: Woerly, E. M.; Cherney, A. H.; Davis, E. K.; Burke, M. D. "Stereoretentive Suzuki-Miyaura Coupling of Haloallenes Enables Fully Stereocontrolled Access to (-)-Peridinin." J. Am. Chem. Soc.[7][4][9][10]2010 , 132, 6941–6943. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. MIDA Boronates [sigmaaldrich.com]

- 10. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

Technical Guide: Structure, Stability, and Application of 1-Phenylvinyl MIDA Boronate

This guide provides an in-depth technical analysis of 1-phenylvinyl MIDA boronate (also known as

Executive Summary

1-Phenylvinylboronic acid is a high-value synthetic building block for installing

1-Phenylvinyl MIDA boronate serves as a shelf-stable surrogate. By complexing the boron atom with

Part 1: Structural Analysis & Hybridization Mechanics

The fundamental difference between the free acid and the MIDA boronate lies in the electronic environment of the boron atom.

1-Phenylvinylboronic Acid (Free Acid)

-

Hybridization:

(Trigonal Planar). -

Electronic State: Contains a vacant

-orbital perpendicular to the bonding plane. -

Reactivity: The vacant orbital renders the boron highly Lewis acidic. In the case of 1-phenylvinyl species, the

-phenyl ring stabilizes radical intermediates, making the compound highly susceptible to radical polymerization (similar to styrene) and oxidative decomposition . -

Conformation: Steric clash between the

-phenyl group and the hydroxyls forces a twist, preventing optimal

1-Phenylvinyl MIDA Boronate[3]

-

Hybridization:

(Tetrahedral). -

Electronic State: The nitrogen lone pair of the MIDA ligand forms a dative bond with the boron

-orbital (B -

Bond Metrics: The B-N bond length is typically 1.60–1.75 Å , indicative of a strong coordinate covalent interaction.

-

Stabilization:

-

Orbital Saturation: The vacant

-orbital is filled, nullifying Lewis acidity. -

Conformational Locking: The rigid bicyclic cage prevents the structural reorganization required for polymerization.

-

Amphiphilicity: The MIDA backbone renders the molecule soluble in organic solvents and compatible with silica gel chromatography.

-

Visualization: Hybridization Shift

The following diagram illustrates the electronic transformation that arrests reactivity.

Caption: Transformation from reactive sp2 free acid to inert sp3 MIDA boronate, quenching the vacant p-orbital pathway.

Part 2: Stability Profile & Degradation Mechanisms

The 1-phenylvinyl moiety is particularly prone to degradation compared to simple alkyl or aryl boronates due to the stabilization of radical intermediates by the phenyl ring.

Comparative Stability Data

| Feature | 1-Phenylvinylboronic Acid | 1-Phenylvinyl MIDA Boronate |

| Physical State | Waxy solid / Oil (often impure) | Crystalline Free-flowing Solid |

| Storage Requirement | -20°C (Inert Atmosphere) | Room Temperature (Air) |

| Shelf Life | Weeks (polymerizes/dehydrates) | Indefinite (Years) |

| Chromatography | Decomposes on Silica | Fully Compatible (Elutes w/ THF/EtOAc) |

| Hydrolysis ( | N/A (Already hydrolyzed/anhydride mix) | Slow ( |

| Polymerization Risk | High (Styrene-type oligomerization) | Negligible (Sterically/Electronically locked) |

Mechanism of "Slow Release"

While the MIDA boronate is stable on the bench, it must release the active boronic acid to participate in cross-coupling. This is achieved via base-mediated hydrolysis .

-

Fast Release: Strong base (NaOH, >1M) rapidly cleaves the MIDA ligand.

-

Slow Release: Mild base (

) in aqueous organic mixtures establishes an equilibrium where the concentration of the free boronic acid is kept low. This prevents second-order decomposition (polymerization) while allowing first-order transmetalation to Palladium.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Phenylvinyl MIDA Boronate

Target: Conversion of unstable free acid to MIDA boronate.

Reagents:

-

1-Phenylvinylboronic acid (Commercial, often ~95% purity)[3]

-

MIDA Anhydride (Reagent grade)

-

Solvent: Toluene:DMSO (10:1) or Anhydrous THF

Step-by-Step:

-

Charge: In a round-bottom flask equipped with a stir bar, dissolve 1-phenylvinylboronic acid (1.0 equiv) and MIDA anhydride (1.2 equiv) in Toluene/DMSO (10:1, 0.2 M).

-

Note: MIDA anhydride is preferred over MIDA acid as it generates no water byproduct, driving the reaction to completion without Dean-Stark apparatus.

-

-

Reflux: Heat the mixture to 80–100°C under

for 12–16 hours. -

Workup: Cool to room temperature. The MIDA boronate often precipitates.

-

Purification:

-

Add diethyl ether to fully precipitate the product.

-

Filter the solid.[4]

-

Wash with copious diethyl ether (removes unreacted boronic acid).

-

Dissolve in minimal Acetone/THF and precipitate into

if recrystallization is needed.

-

-

Yield: Typically 75–85% as a white crystalline solid.

Protocol B: Slow-Release Cross-Coupling (Suzuki-Miyaura)

Target: Coupling 1-phenylvinyl MIDA boronate with an aryl chloride.

Reagents:

-

Aryl Chloride (1.0 equiv)[5]

-

1-Phenylvinyl MIDA boronate (1.2–1.5 equiv)

-

Catalyst:

(2–5 mol%) + SPhos (4–10 mol%) (or Pd-118) -

Base:

(3.0 equiv, finely ground) -

Solvent: Dioxane:Water (5:1, degassed)

Step-by-Step:

-

Setup: Charge a vial with the MIDA boronate, Aryl Chloride, Pd catalyst, ligand, and Base.

-

Solvent: Add Dioxane:Water (5:1) to reach a concentration of 0.1 M wrt halide.

-

Deoxygenate: Sparge with Argon for 5 minutes or purge/backfill x3.

-

Reaction: Seal and heat to 60°C.

-

Monitoring: Monitor via LCMS. The MIDA boronate spot will decrease as the product spot appears.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

, concentrate, and purify via silica gel chromatography.

Part 4: Reaction Pathway Visualization

The following diagram details the "Slow Release" mechanism that enables the use of this unstable species.

Caption: The slow-release mechanism suppresses 2nd-order polymerization by maintaining a low concentration of the reactive free acid.

References

-

Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009 , 131(20), 6961–6963. Link

-

Uno, B. E.; Gillis, E. P.; Burke, M. D. "Vinyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis." Tetrahedron, 2009 , 65(16), 3130–3138. Link

-

Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates." Journal of the American Chemical Society, 2010 , 132(22), 7600–7601. Link

-

Gonzalez, J. A.; et al. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Nature Chemistry, 2016 , 8, 1067–1075. Link

-

Sigma-Aldrich. "Product Specification: 1-Phenylvinylboronic acid." Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. MIDA Boronates [sigmaaldrich.com]

- 3. H53216.03 [thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105503923A - Method for synthetizing isopropenyl boric acid ester - Google Patents [patents.google.com]

Harnessing MIDA Boronates: A Paradigm Shift for the Stabilization and Application of Unstable Vinyl Boronic Acids

Abstract

Vinyl boronic acids are powerful reagents in modern organic synthesis, enabling the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura cross-coupling. However, their utility is frequently compromised by inherent instability, leading to decomposition via pathways such as protodeboronation, oxidation, and polymerization.[1][2] This guide provides an in-depth technical overview of N-methyliminodiacetic acid (MIDA) boronates as a transformative solution, converting these transient intermediates into robust, bench-stable, and highly effective building blocks. We will explore the structural underpinnings of their stability, the revolutionary "slow-release" cross-coupling strategy, and provide field-proven protocols for their synthesis and application.

The Challenge: The Inherent Instability of Vinyl Boronic Acids

The vinyl boronic acid motif is a cornerstone for the synthesis of styrenes, stilbenes, and other vinylated compounds.[1] Despite their synthetic power, their practical application is fraught with difficulty. The electron-rich nature of the vinyl group and the Lewis acidic sp²-hybridized boron center make them susceptible to rapid degradation under ambient conditions and, more critically, under the thermal and basic conditions required for cross-coupling.[1][2] While other surrogates like trifluoroborate salts and diethanolamine adducts have been developed, none offer a universally effective and convenient solution for all classes of unstable boronic acids.[1][2] This instability translates to poor shelf-life, inconsistent reaction performance, and significantly diminished yields, particularly when coupling with less reactive partners like aryl chlorides.[1]

The MIDA Boronate Solution: A Masterclass in Structural Stabilization

The advent of N-methyliminodiacetic acid (MIDA) boronates represents a fundamental breakthrough in organoboron chemistry.[3] By masking the reactive boronic acid, the MIDA ligand imparts unprecedented stability, transforming otherwise fleeting reagents into reliable chemical building blocks.

The Structural Basis of Unprecedented Stability

The remarkable stability of MIDA boronates stems from a fundamental change in the boron's coordination geometry. The trivalent MIDA ligand chelates the boron atom, inducing rehybridization from a reactive, trigonal planar sp² state to a stable, tetrahedral sp³ state.[3][4] This structural change is characterized by the formation of a dative coordinate bond between the MIDA nitrogen and the boron atom's vacant p-orbital.[5][6]

This intramolecular coordination effectively "shields" the boron center, rendering it kinetically inert to the common decomposition pathways that plague the free boronic acid.[5] The result is a class of compounds with exceptional and uniform stability.

Figure 1: The reversible protection of a vinyl boronic acid with MIDA ligand, illustrating the shift from an unstable sp² state to a stable sp³ state.

Practical Manifestations of MIDA-Bestowed Stability

The structural robustness of vinyl MIDA boronates translates directly into significant practical advantages for the research scientist:

-

Exceptional Benchtop Stability: Unlike free vinyl boronic acid, which can decompose significantly within days, vinyl MIDA boronate is a free-flowing, crystalline solid that is indefinitely stable to air and moisture when stored on the benchtop.[2][3][7][8]

-

Chromatographic Compatibility: MIDA boronates are fully compatible with silica gel chromatography.[2][3][7][9] This is a critical advantage, as it allows for routine purification to high levels of purity—a process that is impossible for their unstable boronic acid counterparts.[10][11]

-

Broad Reagent Compatibility: The MIDA-protected boron is unreactive under a wide range of common synthetic conditions, including many that are incompatible with free boronic acids.[2][5][12] This allows for the boronate functionality to be carried through multi-step synthetic sequences, enabling the construction of complex and highly functionalized building blocks.[9]

The "Slow-Release" Strategy: Reactivity Unleashed on Demand

The genius of the MIDA boronate platform lies not only in its stability but also in its capacity for controlled release of the reactive boronic acid precisely when needed. While stable under anhydrous cross-coupling conditions, the MIDA ligand can be cleaved in situ using mild aqueous base.[3]

This "slow-release" mechanism is the key to achieving high cross-coupling yields with unstable boronic acids.[1][2] By using a mild base such as potassium phosphate (K₃PO₄) in an aqueous co-solvent, the vinyl MIDA boronate undergoes slow, continuous hydrolysis.[1][2] This process maintains a very low, steady-state concentration of the highly reactive (and unstable) vinyl boronic acid in the reaction medium. At this low concentration, the rate of palladium-catalyzed cross-coupling far exceeds the rate of decomposition, ensuring the vinyl boronic acid is consumed productively.[1][2] This approach solves the fundamental problem of competing decomposition that plagues reactions using a stoichiometric amount of the free boronic acid from the start.

Figure 2: Workflow of "slow-release" cross-coupling, where the MIDA boronate acts as a stable reservoir, minimizing decomposition pathways.

Data-Driven Comparison and Experimental Protocols

The superior performance of vinyl MIDA boronate is not merely theoretical. Experimental data consistently demonstrates a dramatic improvement in cross-coupling efficiency compared to the corresponding free boronic acid.

Comparative Cross-Coupling Performance

The data below highlights the advantage of the slow-release strategy, particularly with a challenging, electron-neutral aryl chloride coupling partner.

| Boron Reagent | Coupling Partner | Yield (%) | Conditions |

| Vinyl Boronic Acid (1g) | 4-Chlorotoluene | 15%[2] | Freshly prepared, slow-release conditions |

| Vinyl MIDA Boronate (2g) | 4-Chlorotoluene | 94%[2] | Slow-release conditions |

Conditions: 1.2 equiv boronate, Pd(OAc)₂, SPhos, K₃PO₄, 5:1 dioxane/H₂O, 60-100 °C. Data sourced from supporting information of Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 6961–6963.[1][2]

Protocol: Synthesis of Vinyl MIDA Boronate

This protocol describes a standard dehydrative condensation to form the MIDA boronate. Milder methods using MIDA anhydride may also be employed for particularly sensitive substrates.[10][11]

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add vinylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).

-

Solvent: Add anhydrous toluene or a suitable solvent to suspend the reagents.

-

Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

-

Monitoring: Monitor the reaction by TLC or ¹H NMR until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If soluble, remove the solvent under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization or by silica gel column chromatography to yield the pure, crystalline vinyl MIDA boronate.

Protocol: Slow-Release Suzuki-Miyaura Vinylation

This general protocol is effective for a wide range of aryl and heteroaryl halides.[1]

-

Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, combine the aryl/heteroaryl halide (1.0 equiv), vinyl MIDA boronate (1.2–1.5 equiv), Pd(OAc)₂ (2–5 mol %), and SPhos ligand (4–10 mol %).

-

Base: Add powdered, anhydrous K₃PO₄ (3.0–7.5 equiv).

-

Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed solvent, typically a 5:1 mixture of 1,4-dioxane and water, via syringe to achieve a final concentration of ~0.1 M.

-

Reaction: Place the sealed vial in a preheated oil bath or heating block at 60–100 °C and stir vigorously for 2–24 hours.

-

Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel chromatography to obtain the vinylated product.

Figure 3: Chemical structure of a vinyl MIDA boronate, highlighting the key tetrahedral boron center and the stabilizing N→B dative bond.

Conclusion

N-methyliminodiacetic acid (MIDA) boronates provide a comprehensive and robust solution to the long-standing challenge of handling and using unstable vinyl boronic acids. Through a powerful combination of structural stabilization and a controlled, slow-release mechanism for in situ generation of the reactive species, MIDA boronates transform these problematic reagents into reliable, user-friendly, and highly effective building blocks.[1][2] Their exceptional benchtop stability, compatibility with chromatography, and superior performance in cross-coupling reactions empower researchers to construct complex molecules with greater efficiency, reliability, and higher yields. The MIDA boronate platform is not merely an incremental improvement; it is a paradigm shift that unlocks the full synthetic potential of vinyl boronic acids for professionals in pharmaceutical, agrochemical, and materials science research.

References

-

Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2009. [Link]

-

Ball-Jones, N. R.; et al. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 2008. [Link]

-

Aich, D.; et al. Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 2022. [Link]

-

Scientific Update. Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update, 2022. [Link]

-

Lee, S. J.; et al. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research, 2011. [Link]

-

Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC, 2009. [Link]

-

Gonzalez, J. A.; et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship, 2016. [Link]

- Burke, M. D.; et al. Automated synthesis of small molecules using chiral, non-racemic boronates.

-

Gonzalez, J. A.; et al. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF on ResearchGate, 2016. [Link]

-

Chem-Station. MIDA boronate. Chem-Station International Edition, 2014. [Link]

-

Kumar, P.; et al. A modular and concise approach to MIDA acylboronates via chemoselective oxidation of unsymmetrical geminal diborylalkanes. RSC Publishing, 2019. [Link]

- Burke, M. D.; et al. Apparatus and Methods for the Automated Synthesis of Small Molecules.

-

Gallou, F.; et al. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC, 2014. [Link]

-

Isom, A. T.; et al. Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, vol. 99, 2022, pp. 92-111. [Link]

-

Noonan, G. M.; et al. MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules, 2020. [Link]

-

Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]

-

Isom, A. T.; et al. Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC, 2022. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIDA Boronates [sigmaaldrich.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

1-Phenylvinylboronic acid MIDA ester molecular weight and solubility

Physicochemical Profile, Solubility, and Synthetic Utility

Executive Summary

1-Phenylvinylboronic acid MIDA ester (CAS: 1257651-50-5) is a protected organoboron building block utilized primarily in iterative cross-coupling (ICC) and complex molecule synthesis. Unlike its free boronic acid counterpart, which is prone to protodeboronation and polymerization, the MIDA (N-methyliminodiacetic acid) ester moiety rehybridizes the boron center from sp² to sp³. This conformational change renders the compound air-stable, compatible with silica gel chromatography, and inert to anhydrous cross-coupling conditions, enabling its use as a "slow-release" reagent in Suzuki-Miyaura reactions.

Part 1: Physicochemical Characterization

The following data characterizes the specific MIDA ester derivative. Researchers must distinguish this stable ester from the labile free acid (CAS: 14900-39-1).

| Property | Specification |

| Compound Name | 1-Phenylvinylboronic acid MIDA ester |

| Synonyms | (1-Phenylvinyl)boronic acid MIDA ester; Isopropenylbenzene MIDA boronate |

| CAS Number | 1257651-50-5 |

| Molecular Formula | C₁₃H₁₄BNO₄ |

| Molecular Weight | 259.07 g/mol |

| Physical State | White to off-white crystalline solid |

| Boron Hybridization | sp³ (Tetracoordinate) |

| Melting Point | >160 °C (Decomposition often observed prior to melting) |

Part 2: Solubility & Handling Profile

Understanding the solubility differential between MIDA esters and free boronic acids is critical for purification and reaction setup. MIDA boronates exhibit a distinct "amphiphilic" solubility profile that facilitates their purification via precipitation.

Solubility Matrix

| Solvent Class | Solubility | Application Notes |

| Polar Aprotic | High | THF, DMSO, MeCN, Acetone, DMF. Preferred solvents for cross-coupling and stock solutions. |

| Polar Protic | Moderate | MeOH, EtOH. Soluble, but prolonged storage in protic solvents may risk slow hydrolysis if moisture is present. |

| Non-Polar / Ethers | Low / Insoluble | Diethyl Ether (Et₂O), Hexanes, Toluene. Used as anti-solvents to precipitate the MIDA ester after reaction workup. |

| Water | Low | Insoluble in neutral water; hydrolyzes in aqueous base. |

Purification Strategy (Catch-and-Release)

Because 1-Phenylvinylboronic acid MIDA ester is soluble in THF/Acetone but insoluble in Ether/Water:

-

Elution: The compound moves easily through silica gel using EtOAc or MeOH/EtOAc mixtures.

-

Precipitation: To purify, dissolve the crude solid in a minimum volume of Acetone or THF, then slowly add Diethyl Ether or Hexanes. The MIDA ester will crystallize/precipitate, while non-polar impurities remain in solution.

Part 3: Mechanistic Utility & Visualization

The core value of this reagent lies in the MIDA Boronate Mechanism . The sp³ boron is unreactive toward transmetalation. Under aqueous basic conditions, the MIDA ligand slowly hydrolyzes, releasing the reactive sp² boronic acid at a controlled rate.[1] This prevents the accumulation of unstable boronic acid, reducing side reactions like protodeboronation.[2]

Diagram 1: Structural Properties & Slow-Release Mechanism

Caption: The MIDA protecting group maintains the boron in an inert sp³ state until aqueous base triggers a controlled release of the reactive sp² species, enabling high-yield coupling of unstable intermediates.

Part 4: Experimental Protocols

Protocol A: Hydrolytic Deprotection (To isolate Free Acid)

Use this if you need to generate the free boronic acid (CAS 14900-39-1) for a specific stoichiometric reaction.

-

Dissolution: Dissolve 1-Phenylvinylboronic acid MIDA ester (1.0 equiv) in THF (0.1 M concentration).

-

Hydrolysis: Add 1M aqueous NaOH (3.0 equiv).

-

Reaction: Stir vigorously at 23 °C for 15–30 minutes. Monitor by TLC (MIDA ester is less polar than the free acid on silica).

-

Quench: Dilute with Et₂O and add Phosphate Buffer (pH 7.0).

-

Extraction: Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.

-

Note: The free acid is unstable; use immediately.

-

Protocol B: Slow-Release Cross-Coupling (Suzuki-Miyaura)

Standard conditions for coupling 1-Phenylvinylboronic acid MIDA ester with an aryl halide.

-

Setup: In a vial, combine:

-

Aryl Halide (1.0 equiv)

-

1-Phenylvinylboronic acid MIDA ester (1.2 – 1.5 equiv)

-

Pd Catalyst (e.g., Pd(OAc)₂/SPhos or Pd(dppf)Cl₂, 0.05 equiv)

-

-

Solvent System: Add Dioxane:H₂O (10:1 ratio). The water is essential for hydrolysis.

-

Base: Add K₃PO₄ (3.0 equiv).

-

Critical: K₃PO₄ provides a mild pH that releases the boronic acid slowly, matching the rate of the catalytic cycle.

-

-

Reaction: Heat to 60–80 °C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with water, dry, and purify via silica chromatography.

Part 5: References

-

Sigma-Aldrich. 1-Phenylvinylboronic acid MIDA ester Product Sheet. CAS 1257651-50-5.[3][4][5] Link

-

Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[2]2007 , 129, 6716-6717. Link

-

GuideChem. 1-Phenylvinylboronic acid MIDA ester Properties and Safety. Link

-

Uno, B. E.; Gillis, E. P.; Burke, M. D. "General Mechanisms for the Hydrolysis of MIDA Boronates." Tetrahedron2009 , 65, 3130-3138. (Describes the kinetics of base-mediated hydrolysis).

Sources

Difference between 1-phenylvinyl pinacol ester and MIDA ester

This technical guide details the structural, mechanistic, and practical differences between 1-phenylvinyl pinacol boronate (Bpin) and 1-phenylvinyl MIDA boronate (Bmida) .

Mechanisms, Stability, and Application in Iterative Cross-Coupling

Executive Summary

The core distinction between 1-phenylvinyl pinacol ester and its MIDA (N-methyliminodiacetic acid) counterpart lies in the hybridization of the boron atom.

-

Pinacol Ester (Bpin): Contains an

-hybridized boron with a vacant p-orbital. It is Lewis acidic, immediately reactive in Suzuki-Miyaura coupling, and often chemically unstable (prone to polymerization or protodeboronation in -

MIDA Ester (Bmida): Contains an

-hybridized boron. The ligand’s nitrogen atom donates its lone pair into the boron’s p-orbital, rendering the complex coordinatively saturated . This "switches off" reactivity, making the molecule stable to silica gel, air, and anhydrous cross-coupling conditions until deliberately deprotected.

For the specific case of 1-phenylvinyl (an

Structural & Mechanistic Foundations

The fundamental difference is the availability of the boron

Hybridization Comparison

-

1-Phenylvinyl Bpin: The boron is planar (

). The vacant -

1-Phenylvinyl Bmida: The boron is tetrahedral (

). The nitrogen dative bond (

Visualization of Hybridization Shift

The following diagram illustrates the geometric and electronic transition that dictates reactivity.

Figure 1: Mechanistic shift from reactive sp2 Bpin to inert sp3 Bmida.

Case Study: The 1-Phenylvinyl Moiety

The 1-phenylvinyl group (also known as

The Stability Paradox

-

Protodeboronation:

-vinyl boronates are susceptible to protonolysis. The electron-rich aromatic ring and the -

Polymerization: 1-phenylvinyl species are essentially styrene derivatives. The Lewis acidic nature of Bpin can sometimes initiate cationic polymerization or degradation during storage or purification.

-

Physical State:

-

1-Phenylvinyl Bpin: Often an oil or low-melting solid. Difficult to recrystallize; requires distillation or rapid chromatography.

-

1-Phenylvinyl Bmida: A crystalline, air-stable solid.[1] Indefinitely stable on the benchtop.

-

Comparison Data

| Feature | 1-Phenylvinyl Pinacol Ester (Bpin) | 1-Phenylvinyl MIDA Ester (Bmida) |

| Hybridization | ||

| Reactivity | High (Active in Suzuki Coupling) | Inert (Must be hydrolyzed first) |

| Silica Stability | Low to Moderate (Streaks/Hydrolyzes) | High (Elutes cleanly) |

| Atom Economy | High (Ligand mass is low) | Lower (Ligand mass is high) |

| Storage | Fridge/Freezer; Inert atmosphere | Benchtop; Ambient air |

| Primary Use | Final coupling partner | Iterative building block / Storage |

Iterative Cross-Coupling (ICC)

The MIDA ester is the cornerstone of Iterative Cross-Coupling , a strategy pioneered by the Burke Lab. This allows the synthesis of complex small molecules (like polyenes) by carrying the boron moiety through a reaction unreacted.

The Mechanism

-

Coupling: A bifunctional building block (e.g., Halide-B-MIDA) is coupled with a Boronic Acid (or Bpin). The MIDA group remains intact because it is

hybridized. -

Purification: The product is purified on silica gel (MIDA is stable).

-

Activation (Deprotection): The MIDA group is hydrolyzed to the boronic acid using mild aqueous base.

-

Repeat: The new boronic acid is coupled with the next Halide-B-MIDA block.

Figure 2: The Iterative Cross-Coupling (ICC) Cycle utilizing MIDA stability.

Experimental Protocols

Synthesis of 1-Phenylvinyl MIDA Boronate

Context: Converting the unstable acid/ester to the stable MIDA form.

-

Reagents: 1-phenylvinylboronic acid (1.0 equiv), MIDA (N-methyliminodiacetic acid) (1.2 equiv).

-

Solvent: Toluene/DMSO (10:1) or pure DMSO if using Dean-Stark is not preferred (modern methods use MIDA anhydride).

-

Procedure:

-

Combine boronic acid and MIDA in the solvent flask equipped with a Dean-Stark trap (if using Toluene).

-

Reflux for 2–4 hours. The water removal drives the equilibrium toward the ester.

-

Self-Validation: Monitor by TLC. The boronic acid usually streaks; the MIDA ester will appear as a distinct, UV-active spot.

-

-

Workup: Concentrate solvent. The MIDA ester is often insoluble in ether but soluble in Acetone/THF. Precipititation from Acetone/Ether is a common purification method.

Hydrolysis (Deprotection) of MIDA to Active Species

Context: Activating the MIDA ester for a coupling reaction.

-

Reagents: 1-Phenylvinyl MIDA boronate (1.0 equiv), NaOH (1M aq, 3.0 equiv).

-

Solvent: THF (approx. 0.1 M concentration).[2]

-

Procedure:

-

Dissolve MIDA ester in THF.[3]

-

Add NaOH solution at room temperature (23°C).

-

Stir for 10–30 minutes.

-

Self-Validation: Monitor by TLC. The disappearance of the MIDA spot and appearance of the streaking boronic acid spot confirms deprotection.

-

Quench: Add Phosphate buffer (pH 7) or dilute NH4Cl. Extract immediately with Ethyl Acetate.

-

Note: Use the resulting boronic acid immediately in the next coupling step to avoid decomposition.

-

References

-

Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007, 129(21), 6716–6717. Link

-

Uno, B. E.; Gillis, E. P.; Burke, M. D. "Vinyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis." Tetrahedron, 2009, 65(16), 3130–3138. Link

-

Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443. Link

-

Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009, 131(19), 6961–6963. Link

Sources

Reagents for deprotection of 1-phenylvinylboronic acid MIDA ester

An Application Guide for the Deprotection of 1-Phenylvinylboronic Acid MIDA Ester

Authored by: A Senior Application Scientist

Introduction: The Role and Utility of MIDA Boronates

In modern organic synthesis, particularly in the realm of iterative cross-coupling for the construction of complex small molecules, boronic acids are indispensable reagents. However, their utility is often hampered by inherent instability; many are prone to decomposition, protodeboronation, or formation of boroxine anhydrides, complicating their storage, handling, and use in multi-step sequences.[1][2][3]

The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to this challenge.[1] By chelating the boronic acid, the boron center is rehybridized from a reactive sp² state to a stable, tetrahedral sp³ state.[1] This structural modification renders the MIDA boronate, such as 1-phenylvinylboronic acid MIDA ester, exceptionally stable. These compounds are typically crystalline solids that are bench-top stable indefinitely, compatible with silica gel chromatography, and unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions.[4][5] This stability allows for the synthesis and purification of complex boronic acid precursors that would otherwise be inaccessible.[5]

The power of the MIDA boronate platform lies in its reversible protection. The robust MIDA protecting group can be selectively cleaved under specific, mild conditions to liberate the free, reactive boronic acid precisely when needed.[6] This guide provides a detailed overview of the reagents, mechanisms, and protocols for the efficient deprotection of 1-phenylvinylboronic acid MIDA ester, empowering researchers to harness the full potential of this versatile building block.

The Chemistry of MIDA Boronate Stability and Deprotection

The stability of a MIDA boronate stems from the tridentate chelation of the boron atom by the N-methyliminodiacetic acid ligand. This forms a dative B-N bond, resulting in a tetrahedral, sp³-hybridized boron center that is kinetically inert to many common reagents and reaction conditions, including those used for anhydrous cross-coupling.[1][7]

Deprotection is achieved by hydrolyzing the MIDA ester to release the free boronic acid. Mechanistic studies have revealed two distinct pathways for this hydrolysis, which operate under different conditions and at dramatically different rates.[8][9] The ability to select between these pathways provides precise control over the release of the boronic acid, a critical feature for substrates like 1-phenylvinylboronic acid, which can be unstable once deprotected.[2]

Caption: Overview of MIDA boronate deprotection strategies.

Deprotection Mechanisms: Fast vs. Slow Release

-

Fast, Base-Mediated Hydrolysis (Strong Base) : This pathway dominates in the presence of a strong aqueous base like sodium hydroxide (NaOH).[8] The rate-limiting step is the attack of a hydroxide ion at one of the MIDA ester's carbonyl carbons.[9] This mechanism is highly efficient, leading to complete deprotection within minutes at room temperature. It is the method of choice when the goal is to isolate the free boronic acid before its use in a subsequent step.

-

Slow, Neutral Hydrolysis (Mild Base) : Under milder basic conditions, such as with potassium phosphate (K₃PO₄) or sodium bicarbonate (NaHCO₃), a different mechanism prevails.[4][8] This pathway involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules and does not require a strong exogenous base.[9] This process is significantly slower, taking several hours, often at elevated temperatures.[8] Its key advantage is the ability to slowly release the boronic acid in situ during a cross-coupling reaction. This prevents the accumulation of the potentially unstable free boronic acid, dramatically improving yields for sensitive substrates.[2][4]

Caption: The two distinct mechanisms for MIDA boronate hydrolysis.

Reagent Selection and Application Summary

The choice of reagent is dictated entirely by the synthetic objective. For the deprotection of 1-phenylvinylboronic acid MIDA ester, the decision is primarily between rapid generation of the free boronic acid for subsequent use or slow, in situ generation during a cross-coupling reaction.

| Reagent | Typical Conditions | Rate | Primary Application | Reference(s) |

| Sodium Hydroxide (NaOH) | 1 M (aq), THF, 23 °C, 10-30 min | Fast | Rapid and complete deprotection to isolate the free boronic acid. | [1][4][7] |

| Sodium Bicarbonate (NaHCO₃) | Saturated (aq), MeOH, 23 °C, ~3.5 h | Moderate | Mild deprotection for substrates sensitive to strong base. | [4][7] |

| Potassium Phosphate (K₃PO₄) | Aqueous solution, Dioxane/H₂O, 60-100 °C, 2-12 h | Slow | In situ slow release of unstable boronic acids during cross-coupling. | [2][4][8] |

| Amberlyst A26(OH) Resin | THF, rt, ~60 min | Moderate | Solid-supported deprotection, useful for automated synthesis platforms. | [10] |

Reagents to Avoid

It is critical to recognize that the stability of MIDA boronates is not absolute. They exhibit a focused sensitivity to hard nucleophiles. Therefore, MIDA boronates are generally incompatible with reagents such as:

-

Lithium aluminum hydride (LiAlH₄)

-

Diisobutylaluminium hydride (DIBAL)

-

Tetrabutylammonium fluoride (TBAF)

Exposure to these reagents will likely lead to decomposition or undesired side reactions rather than clean deprotection.

Experimental Protocols

Protocol 1: Rapid Deprotection with Aqueous Sodium Hydroxide

This protocol is designed for the efficient and rapid cleavage of the MIDA group to generate a solution of free 1-phenylvinylboronic acid for subsequent reactions or analysis.

Materials:

-

1-Phenylvinylboronic acid MIDA ester

-

Tetrahydrofuran (THF), reagent grade

-

1.0 M Sodium Hydroxide (NaOH) aqueous solution

-

Diethyl ether or Ethyl acetate

-

1.0 M Hydrochloric acid (HCl) aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-phenylvinylboronic acid MIDA ester (1.0 equiv) in THF to a concentration of approximately 0.1-0.2 M.

-

Hydrolysis: To the stirred solution at room temperature (23 °C), add 1.0 M aqueous NaOH (3.0 equiv). A transient emulsion may form, and vigorous stirring is recommended to ensure efficient mixing between the organic and aqueous phases.[8]

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. The hydrolysis is typically complete within 10-30 minutes.

-

Work-up - Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Work-up - Acidification: Carefully acidify the aqueous layer by adding 1.0 M HCl until the pH is approximately 2-3. This protonates the MIDA ligand salt and the boronate.

-

Work-up - Extraction: Extract the aqueous layer with three portions of diethyl ether or ethyl acetate. The free boronic acid is organic-soluble, while the protonated MIDA ligand has high water solubility.

-

Work-up - Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting 1-phenylvinylboronic acid is often used immediately in the next step without further purification due to its potential instability.[2]

Protocol 2: In Situ Slow-Release Deprotection for Suzuki-Miyaura Coupling

This protocol leverages the slow-release properties of MIDA boronates to perform a Suzuki-Miyaura cross-coupling with an aryl chloride, a typically challenging coupling partner. This method is ideal for the unstable 1-phenylvinylboronic acid.[2]

Materials:

-

1-Phenylvinylboronic acid MIDA ester (1.0 equiv)

-

Aryl or heteroaryl chloride (e.g., 4-chloroanisole, 1.0-1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (5 mol %)

-

SPhos (10 mol %) (or other suitable phosphine ligand)

-

Potassium phosphate (K₃PO₄) (7.5 equiv)

-

Dioxane and deionized water (for a 5:1 mixture)

-

Schlenk flask or reaction vial suitable for inert atmosphere

Procedure:

-

Reaction Setup: To a Schlenk flask, add the 1-phenylvinylboronic acid MIDA ester (1.0 equiv), the aryl chloride coupling partner, Pd(OAc)₂ (5 mol %), SPhos (10 mol %), and K₃PO₄ (7.5 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed 5:1 dioxane/H₂O solvent mixture to achieve a final concentration of approximately 0.07 M with respect to the MIDA boronate.

-

Heating and Reaction: Heat the reaction mixture to 60-100 °C with vigorous stirring. The optimal temperature may depend on the reactivity of the aryl chloride.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS, observing the consumption of starting materials and the formation of the cross-coupled product. Reactions are typically complete within 6-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction and Purification: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Caption: Workflow for selecting the appropriate deprotection protocol.

Conclusion

The deprotection of 1-phenylvinylboronic acid MIDA ester is a well-understood and highly controllable process. By choosing the appropriate basic reagent, researchers can either rapidly generate the free boronic acid for immediate use or execute a slow, controlled release in situ to facilitate challenging cross-coupling reactions with this otherwise unstable building block. The protocols outlined herein provide a robust framework for leveraging the unique advantages of MIDA boronate chemistry, enabling the synthesis of complex molecular architectures with greater efficiency and reliability.

References

-

Gillis, E. P.; Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

-

Lennox, A. J. J., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]

- Burke, M. D., et al. (2018). Methods for forming protected organoboronic acids. U.S.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Illinois Urbana-Champaign. [Link]

-

Lennox, A. J. J., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8, 1067–1075. [Link]

-

Lee, S. J., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(44), 14830–14831. [Link]

- Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules. U.S.

-

Spivey, A. C., & Cordier, C. J. (2019). Deprotection and derivatisation of C–H functionalised aryl MIDA-DG... ResearchGate. [Link]

-

Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates. CORE. [Link]

-

Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]

-

Knapp, D. M., et al. (2021). Preparation of 5-Acetylthiophene-2-Boronic Acid MIDA Ester. Organic Syntheses, 98, 92-111. [Link]

-

Lee, S. J., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PMC. [Link]

-

Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Organic Chemistry Portal. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). . [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. [Link]

-

ResearchGate. (2025). Tetrabutylammonium Fluoride (TBAF) as a Mild and Versatile Reagent for Cleaving Boroxazolidones to their Corresponding Free α-Amino Acids. ResearchGate. [Link]

-

University of Florida. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Link]

-

Wang, X., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]

-

Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

-

Semantic Scholar. (n.d.). A method for the deprotection of alkylpinacolyl boronate esters. Semantic Scholar. [Link]

- Kettner, C. A., & Shenvi, A. B. (1995). Removal of boronic acid protecting groups by transesterification. U.S.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. MIDA Boronates [sigmaaldrich.com]

- 5. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]

Application Note: Hydrolysis & Utilization of 1-Phenylvinylboronic Acid MIDA Ester

This Application Note and Protocol guide details the handling, hydrolysis, and application of 1-phenylvinylboronic acid MIDA ester . It is designed for researchers requiring high-fidelity cross-coupling of unstable vinyl boronic acids.

Abstract & Strategic Overview

1-Phenylvinylboronic acid is a valuable but kinetically unstable building block prone to protodeboronation and polymerization upon isolation. The MIDA (N-methyliminodiacetic acid) ester surrogate masks the Lewis acidic boron p-orbital, rendering the compound bench-stable, chromatographically purifiable, and unreactive under anhydrous conditions.

This guide provides two distinct protocols based on the experimental objective:

-

Protocol A (Slow-Release): For in situ generation during Suzuki-Miyaura cross-coupling. This is the recommended standard for this substrate to minimize decomposition.

-

Protocol B (Fast Hydrolysis): For rapid deprotection and isolation of the free boronic acid (only when isolation is strictly required).

Mechanistic Insight: The "Catch-and-Release" System

The stability of the MIDA boronate arises from the B←N dative bond, which rehybridizes boron from sp² to sp³, shutting down transmetallation.[1] Hydrolysis restores the reactive sp² boronic acid.

Mechanism of Base-Mediated Hydrolysis

Hydrolysis is not initiated by attack at the boron center, but rather by base attack at the MIDA carbonyl carbon . This ring-opening event is the rate-determining step, followed by rapid B-N bond cleavage.

Experimental Protocols

Protocol A: "Slow-Release" Cross-Coupling (Recommended)

Purpose: To maintain a low, steady-state concentration of the unstable free boronic acid, favoring cross-coupling over polymerization.

Reagents:

-

1-Phenylvinylboronic acid MIDA ester (1.0 - 1.5 equiv)

-

Aryl Halide (1.0 equiv)[2]

-

Catalyst: Pd(OAc)₂ (5 mol%) / SPhos (10 mol%) (or Pd(dppf)Cl₂)

-

Base: K₃PO₄ (3.0 M aq. or 7.5 equiv solid)

-

Solvent: THF/Water or Dioxane/Water (typically 5:1 or 10:1)

Step-by-Step Workflow:

-

Setup: In a vial equipped with a stir bar, combine the aryl halide (1.0 equiv), MIDA boronate (1.2 equiv), and Pd catalyst/ligand.

-

Solvent Addition: Add Dioxane (or THF) and Water in a 5:1 ratio. The total concentration with respect to the halide should be 0.1 M – 0.2 M.

-

Base Addition: Add K₃PO₄ (3.0 M aqueous solution, 3-5 equiv).

-

Note: The biphasic nature (organic/aqueous) is critical. The MIDA ester remains in the organic phase, slowly hydrolyzing at the interface or via dissolved water, releasing the boronic acid which is immediately consumed by the catalyst.

-

-

Reaction: Seal the vial and heat to 60 °C .

-

Caution: Do not overheat (>80 °C) as this accelerates polymerization of the vinyl species.

-

-

Monitoring: Monitor by TLC or LCMS. 1-phenylvinylboronic acid MIDA ester typically hydrolyzes completely within 1-3 hours under these conditions.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

Protocol B: Fast Hydrolysis (Isolation)

Purpose: To isolate the free boronic acid for non-coupling applications. Warning: The isolated 1-phenylvinylboronic acid is prone to polymerization. Use immediately or store at -20 °C.

Reagents:

-

1-Phenylvinylboronic acid MIDA ester[3]

-

NaOH (1.0 M aqueous)

-

THF

-

Phosphate Buffer (pH 7.0)

Step-by-Step Workflow:

-

Dissolution: Dissolve the MIDA ester in THF (0.1 M).

-

Hydrolysis: Add 1M NaOH (3.0 equiv). Stir vigorously at Room Temperature (23 °C) .

-

Time: Hydrolysis is typically complete in <15 minutes. Monitor by TLC (MIDA esters are often UV active; the free acid may streak).

-

-

Quench: Immediately quench the reaction by adding pH 7.0 phosphate buffer (equal volume to reaction mix).

-

Critical: Do not acidify to pH < 5, as this may trigger protodeboronation.

-

-

Extraction: Extract rapidly with EtOAc (x3).

-

Purification: Wash combined organics with brine. Dry over Na₂SO₄ (avoid MgSO₄ if it is too acidic/Lewis acidic for this specific substrate).

-

Concentration: Concentrate in vacuo at low temperature (<30 °C).

Comparison of Conditions

| Feature | Slow Release (Protocol A) | Fast Hydrolysis (Protocol B) |

| Primary Reagent | K₃PO₄ (aq) / Dioxane | NaOH (aq) / THF |

| Temperature | 60 °C | 23 °C |

| Hydrolysis Time | 1 - 4 Hours | < 15 Minutes |

| Free Acid Conc. | Low (Steady State) | High (Transient) |

| Risk of Polymerization | Low | High |

| Application | Suzuki Coupling | Isolation / Analytics |

Troubleshooting & Optimization

Issue: Low Yield / Polymerization

-

Symptom: Gummy residue; loss of vinyl signals in NMR.

-

Cause: High concentration of free boronic acid allows intermolecular reaction.

-

Solution: Switch to Protocol A . Add a radical inhibitor (e.g., BHT, 1 mol%) to the reaction mixture if polymerization persists.

Issue: Protodeboronation

-

Symptom: Formation of styrene (loss of -B(OH)₂).

-

Cause: pH is too high or temperature is excessive.

-

Solution: Lower temperature to 45-50 °C. Use a milder base like NaHCO₃ (though hydrolysis will be slower).

Issue: Incomplete Conversion

-

Symptom: Recovered MIDA ester.

-

Cause: Poor solubility or insufficient water.

-

Solution: Ensure vigorous stirring (emulsion formation is helpful). Increase water content in the solvent ratio (e.g., from 10:1 to 5:1).

References

-

Original MIDA Boronate Disclosure: Gillis, E. P.; Burke, M. D.[1] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[4]2007 , 129, 6716-6717.

-

Slow-Release Mechanism: Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[4]2009 , 131, 6961-6963.

-

Hydrolysis Mechanism (Fast vs. Slow): Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; et al. "MIDA boronates are hydrolysed fast and slow by two different mechanisms." Nature Chemistry2016 , 8, 1067–1075.

-

Product Data: Sigma-Aldrich. "1-Phenylvinylboronic acid MIDA ester Product Information."

Sources

Synthesis of alpha-styryl building blocks using MIDA boronates

Part 1: Executive Summary

The synthesis of 1,1-disubstituted alkenes (alpha-styryl motifs) via Suzuki-Miyaura cross-coupling is historically plagued by the rapid protodeboronation of the corresponding alpha-styryl boronic acids. These intermediates are sterically encumbered and electronically prone to hydrolytic cleavage of the C-B bond, often decomposing faster than the rate of transmetalation.

This guide details the protocol for synthesizing alpha-styryl MIDA (N-methyliminodiacetic acid) boronates —a class of amphoteric, sp3-hybridized boron species that solve this instability. By masking the Lewis acidic p-orbital of boron, MIDA boronates render the alpha-styryl building block stable to air, moisture, and chromatography. The protocol further details the "Slow-Release" cross-coupling methodology, which releases the active boronic acid species in situ at a rate that matches the catalytic cycle, thereby suppressing decomposition pathways.

Part 2: Mechanism of Action & Stability

The core failure mode in alpha-styryl coupling is protodeboronation . In the presence of base and water (standard Suzuki conditions), the sp2-hybridized boronic acid forms a boronate "ate" complex. For alpha-styryl species, this intermediate is highly susceptible to protonolysis, yielding the unwanted styrene (des-boryl) byproduct.

The MIDA Solution: MIDA boronates utilize a rigid, bicyclic cage structure where the nitrogen lone pair donates into the boron p-orbital. This rehybridizes the boron from sp2 to sp3, shutting down transmetalation and preventing hydrolytic attack. Under specific aqueous basic conditions, the MIDA ligand hydrolyzes, slowly releasing the active boronic acid.

Figure 1: The "Slow-Release" mechanism. The MIDA reservoir maintains a low, steady-state concentration of the unstable boronic acid, favoring the productive cross-coupling (k2) over decomposition (k3).

Part 3: Experimental Protocols

Protocol A: Synthesis of Alpha-Styryl MIDA Boronate

Target Molecule: Isopropenyl MIDA Boronate (1-methylvinyl MIDA boronate) or 1-Phenylvinyl MIDA Boronate.

Rationale: Alpha-styryl boronic acids cannot be purchased and protected; they must be generated in situ from the halide and trapped immediately. We utilize a Grignard/Borate trap sequence followed by MIDA complexation.

Reagents:

-

Alpha-Bromostyrene (or 2-bromopropene for isopropenyl): 10.0 mmol

-

Magnesium turnings: 12.0 mmol (activated)

-

Trimethyl borate (B(OMe)3): 15.0 mmol

-

N-Methyliminodiacetic acid (MIDA): 15.0 mmol

-

Solvents: Anhydrous THF (Grignard), DMSO (MIDA trap), Toluene (Azeotrope).

Step-by-Step Workflow:

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Argon, add Mg turnings and a crystal of iodine.

-

Add 5 mL anhydrous THF.

-

Add 1/10th of the alpha-bromostyrene solution (in 10 mL THF) to initiate. ( Note: Gentle heating may be required. Once colorless, initiation is complete.)

-

Add the remaining bromide dropwise to maintain a gentle reflux. Stir for 1 hour at RT after addition.

-

-

Borate Trapping:

-

Cool the Grignard solution to -78°C (Dry ice/acetone).

-

Add Trimethyl borate dropwise. Crucial: Low temperature prevents double-addition.

-

Allow the mixture to warm to RT naturally over 2 hours. You now have the "ate" complex.

-

-

MIDA Complexation (The "Modified" Dean-Stark):

-

Note: Standard aqueous workup here would destroy the product.

-

Concentrate the reaction mixture under reduced pressure to remove THF.

-

Redissolve the residue in DMSO (20 mL).

-

Add MIDA (solid acid) in one portion.

-

Heat to 110°C for 12 hours. (Alternatively, use MIDA anhydride in dioxane at 80°C for milder conditions if functional groups are sensitive).

-

Optimization: For scale-up, use Toluene/DMSO and a Dean-Stark trap to remove methanol/water generated.

-

-

Purification (The "Catch-and-Release"):

-

Cool to RT. Pour into water/brine (1:1) and extract with Ethyl Acetate (3x).

-

Dry over MgSO4, filter, and concentrate.

-

Recrystallization: Dissolve in minimum Acetone, then slowly add Diethyl Ether or Hexanes to precipitate the MIDA boronate.

-

Validation: 1H NMR should show the characteristic MIDA doublets (4.0-4.5 ppm) and the alpha-vinyl protons.

-

Protocol B: Cross-Coupling (The "Burke Conditions")

Application: Coupling Alpha-Styryl MIDA Boronate with Aryl Chlorides/Bromides.

Rationale: We use a biphasic system (THF/H2O) with K3PO4. The base is soluble in water but poorly soluble in THF. This creates a "controlled release" where hydrolysis only occurs at the interface or via dissolved water, preventing a "burst" of unstable boronic acid.

Reagents:

-

Alpha-Styryl MIDA Boronate (1.2 - 1.5 equiv)

-

Aryl Halide (1.0 equiv)[1]

-

Catalyst: Pd(OAc)2 (0.05 equiv) + SPhos (0.10 equiv).

-

Why SPhos? This Buchwald ligand is electron-rich (facilitates oxidative addition) and bulky (facilitates reductive elimination of the sterically crowded alpha-styryl system).

-

-

Base: K3PO4 (3.0 M Aqueous solution, 5.0 equiv).

-

Solvent: THF (degassed).

Step-by-Step Workflow:

-

Setup:

-

Charge a resealable reaction vial with the MIDA boronate, Aryl Halide, Pd(OAc)2, and SPhos.

-

Seal and purge with Argon (3 cycles).

-

-

Solvent Addition:

-

Add THF (Concentration ~0.1 M relative to halide).

-

Add 3.0 M aq. K3PO4. (Ratio THF:Water is typically 5:1 to 10:1).

-

-

Reaction:

-

Heat to 60°C with vigorous stirring.

-

Time: 6–24 hours.

-

Monitoring: Monitor by TLC. The MIDA boronate spot (usually lower Rf) will disappear, and the product (high Rf) will appear.

-

-

Workup:

-

Dilute with Diethyl Ether. Wash with water and brine.

-

Dry (MgSO4) and concentrate.

-

Purify via flash chromatography.

-

Part 4: Data & Troubleshooting

Table 1: Stability Comparison of Alpha-Styryl Species

| Boron Species | Hybridization | Bench Stability | Hydrolysis Rate | Primary Failure Mode |

| Boronic Acid | sp2 | Hours (at 0°C) | Instant | Rapid Protodeboronation |

| Pinacol Ester | sp2 | Days/Weeks | Slow | Steric hindrance in transmetalation |

| MIDA Boronate | sp3 | Indefinite (Years) | Tunable | None (if stored dry) |

Self-Validating System Checks:

-

The "Color Change": During coupling, the reaction should turn from orange/red (active Pd) to black (Pd precipitating) only after completion. Early black precipitation indicates catalyst death (likely due to lack of boronic acid release).

-

TLC "Ghost" Spot: If you see a spot corresponding to styrene (the protodeboronated byproduct), your hydrolysis rate is too fast.

-

Correction: Lower the temperature to 45°C or reduce the water content in the THF/H2O mixture.

-

Part 5: References

-

Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. Link

-

Uno, B. E., Gillis, E. P., & Burke, M. D. (2009). "Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis."[2] Tetrahedron, 65(16), 3130–3138.[2] Link[2]

-

Li, J., & Burke, M. D. (2015). "Pinacol Boronic Esters via C–H Activation of MIDA Boronates." Journal of the American Chemical Society, 137(33), 10763–10767. Link

-

Sigma-Aldrich. "MIDA Boronates Technical Guide." Link

Sources

Technical Support Center: MIDA Boronate Hydrolysis Optimization

Subject: Tuning Hydrolysis Kinetics for MIDA Boronates in Aqueous Base Department: Synthetic Methodology & Application Support Document ID: MIDA-OPT-2026-v2 Last Updated: February 21, 2026

Executive Summary & Core Logic

MIDA (N-methyliminodiacetic acid) boronates are "store-and-release" surrogates for boronic acids.[1][2][3] They are chemically inert under anhydrous cross-coupling conditions but hydrolyze to release the active boronic acid upon exposure to aqueous base.[3]

The Central Challenge: Success depends on matching the rate of Hydrolysis (

-

If

: The active boronic acid accumulates effectively "unprotected." For unstable substrates (e.g., 2-pyridyl, vinyl), this leads to rapid protodeboronation and low yields. -

If

: The palladium catalyst rests in the oxidative addition complex, leading to catalyst decomposition (homocoupling or dehalogenation) before the cycle turns over.

This guide provides the protocols to tune this rate using base strength, solvent water activity (

The Mechanism of Release

Understanding the dual-pathway mechanism is critical for troubleshooting. MIDA boronates do not hydrolyze via a single route; the pathway changes based on pH.[4]

Mechanistic Pathways (Visualized)

Figure 1: The dual-pathway mechanism. High pH triggers rapid carbonyl attack (Fast Path), while mild conditions rely on B-N bond lability (Slow Path).

Standard Protocols

Protocol A: The "Slow-Release" Method (General Cross-Coupling)

Best for: Unstable boronic acids (2-heterocycles, vinyl, cyclopropyl) and general iterative coupling.

The Logic: Uses a mild base (

-

Solvent System: THF:Water or Dioxane:Water in a 5:1 to 10:1 ratio .

-

Critical: Do not use anhydrous solvents. Water is the reagent.[5]

-

-

Base:

(3.0 M aqueous solution or finely ground solid with added water). -

Temperature:

. -

Procedure:

Protocol B: "Fast-Release" Pre-Hydrolysis

Best for: Stable aryl boronates where you want to generate the acid quickly before adding catalyst, or for simple deprotection.

The Logic: Uses strong nucleophilic base (

Optimization & Troubleshooting Guide

Comparative Hydrolysis Rates (The "Tuning Knob")

Use this table to select the correct base if your reaction fails.

| Base | Approx. Hydrolysis Time ( | Mechanism Dominance | Application |

| NaOH (1M) | < 10 mins | Fast (Carbonyl Attack) | Rapid deprotection; Stable substrates. |

| Ba(OH) | < 30 mins | Fast | Alternative strong base. |

| K | 1–3 Hours ( | Mixed / Slow | Standard Slow-Release. Ideal for most couplings. |

| K | 3–6 Hours ( | Slow | Use if K |

| NaHCO | > 12 Hours ( | Neutral / Very Slow | Extremely unstable substrates; requires long reaction times. |

Diagnostic Workflow

Scenario 1: Low Yield, Starting Material (Halide) Remains

-

Diagnosis: Catalyst death. The MIDA boronate is hydrolyzing too slowly; the catalyst is sitting idle and decomposing.

-

Fix:

-

Increase Water: Shift ratio from 10:1 to 5:1 (Organic:Aqueous).

-

Switch Base: Move from

to -

Increase Temp: Raise from

to

-

Scenario 2: Low Yield, Dehalogenation of Aryl Halide Observed

-

Diagnosis: Protodeboronation. The MIDA boronate hydrolyzed too fast, releasing boronic acid which decomposed before it could couple.

-

Fix:

-

Slower Base: Switch from

to -

Syringe Pump: Add the aqueous base via syringe pump over 2–4 hours (artificial slow release).

-

Decrease Water: Shift solvent ratio to 20:1.

-

Scenario 3: MIDA Boronate is Insoluble

-

Issue: MIDA boronates are highly polar.

-

Fix: Use DMF, DMSO, or n-Butanol as cosolvents. Note that alcohol solvents can accelerate hydrolysis via alkoxide attack.

Troubleshooting Decision Tree

Figure 2: Decision matrix for optimizing reaction conditions based on crude analysis.

Frequently Asked Questions (FAQ)

Q: Can I use anhydrous base (e.g., NaH, KOtBu) to deprotect MIDA boronates? A: No. The hydrolysis mechanism fundamentally requires water to cleave the B-N bond or attack the carbonyl.[2][4] In anhydrous conditions, MIDA boronates are stable (which is why they tolerate anhydrous steps like Buchwald couplings). You must add water.

Q: My 2-pyridyl MIDA boronate coupling failed with NaOH. Why?

A: 2-Pyridyl boronic acids are notoriously unstable and undergo rapid protodeboronation in the presence of free protons. NaOH releases the acid instantly, leading to decomposition. You must use the Slow Release Protocol (Protocol A) with

Q: Can I run these reactions at room temperature?

A: Only if using NaOH (Fast Release). For the Slow Release (

Q: How do I monitor the hydrolysis rate?

A: MIDA boronates and free boronic acids usually have distinct R_f values on TLC. MIDA boronates are often less polar than the free acid (depending on the R group) and are UV active. Alternatively,

References

-

Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007 , 129, 6716-6717. Link

-

Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[1][11] Journal of the American Chemical Society, 2009 , 131, 6961-6963.[1][11] Link[11]

-